9-Oxo Epinastine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

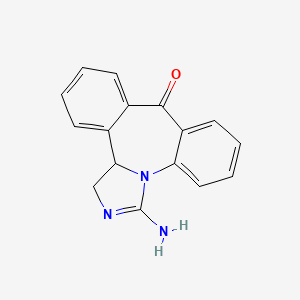

9-Oxo Epinastine Hydrochloride is a metabolite and decomposition product of Epinastine, a well-known antihistamine used to prevent itching associated with allergic conjunctivitis . The compound has the molecular formula C16H13N3O . HCl and a molecular weight of 299.76 g/mol . It is characterized by its pale yellow solid form and slight solubility in DMSO and methanol .

Vorbereitungsmethoden

The preparation of 9-Oxo Epinastine Hydrochloride involves several synthetic routes and reaction conditions. One method includes the reaction of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protection to generate an amino-protective compound. This is followed by reduction and deprotection reactions to produce 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine. Finally, cyanogen bromide cyclization is performed, neutralized with alkali, and reacted with hydrochloric acid to yield this compound . This method is advantageous due to its accessible raw materials, fewer byproducts, and high product purity, making it suitable for industrial production .

Analyse Chemischer Reaktionen

9-Oxo Epinastine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include cyanogen bromide for cyclization and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

9-Oxo Epinastine Hydrochloride is utilized in synthetic chemistry as a reference material. It aids in the development of related compounds and is involved in various chemical reactions, including oxidation, reduction, and substitution reactions.

Pharmacology

As a metabolite of Epinastine, this compound is significant in pharmacokinetic and pharmacodynamic studies. It helps researchers understand drug absorption, distribution, metabolism, and excretion profiles, contributing to the development of safer and more effective antihistamines .

Biology

In biological research, this compound is studied for its potential therapeutic applications beyond allergies. Its anti-inflammatory properties are being explored for broader implications in treating various inflammatory conditions .

Medicine

The compound is primarily used in ophthalmology as an effective treatment for allergic conjunctivitis. Clinical studies have demonstrated its efficacy in providing rapid relief from ocular itching with a duration of action lasting up to eight hours .

Case Study 1: Allergic Conjunctivitis Treatment

A clinical trial assessed the efficacy of 0.05% Epinastine hydrochloride eye drops against placebo in patients with allergic conjunctivitis. Results indicated a significant reduction in ocular itching within 3 to 5 minutes post-administration, with sustained relief over an eight-hour period .

| Study Parameter | Findings |

|---|---|

| Population | Adults with allergic conjunctivitis |

| Dosage | 0.05% Epinastine hydrochloride |

| Onset of Action | 3-5 minutes |

| Duration of Action | Up to 8 hours |

| Efficacy Comparison | Significantly superior to placebo |

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study evaluated the systemic absorption of Epinastine following topical application. Findings indicated minimal systemic absorption, confirming its safety profile and lack of central nervous system side effects due to its inability to cross the blood-brain barrier .

| Parameter | Value |

|---|---|

| Plasma Concentration | Approximately 5.96 ng/ml |

| Absorption | Low systemic absorption |

| CNS Effects | None (does not cross BBB) |

Wirkmechanismus

The mechanism of action of 9-Oxo Epinastine Hydrochloride is related to its parent compound, Epinastine. Epinastine is an H1 receptor antagonist that prevents itching associated with allergic conjunctivitis by:

- Stabilizing mast cells and preventing their degranulation.

- Preventing histamine binding to H1 and H2 receptors.

- Inhibiting the release of proinflammatory chemical mediators from blood vessels .

These actions help control the allergic response and provide lasting protection against itching.

Vergleich Mit ähnlichen Verbindungen

9-Oxo Epinastine Hydrochloride can be compared with other similar compounds, such as:

Epinastine: The parent compound, used as an antihistamine.

9-Oxo Epinastine HBr: A similar compound with a hydrobromide salt form.

The uniqueness of this compound lies in its specific chemical structure and properties, which make it valuable for various research and industrial applications.

Biologische Aktivität

9-Oxo Epinastine Hydrochloride is a derivative of Epinastine, primarily known for its antihistaminic and mast cell stabilizing properties. This compound is gaining attention in the field of pharmacology due to its potential therapeutic applications, particularly in treating allergic conditions and other related disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

This compound functions primarily as an antagonist to H1 and H2 histamine receptors and interacts with alpha 1, alpha 2 , and 5-HT2 receptors . Its multi-faceted action includes:

- Inhibition of Histamine Release : The compound stabilizes mast cells, preventing the release of histamine and other pro-inflammatory mediators, which are crucial in the allergic response.

- Blocking Receptor Binding : By binding to histamine receptors, it effectively inhibits the physiological effects typically induced by histamine, such as itching and inflammation associated with allergic conjunctivitis.

Biochemical Pathways

The biological activity of this compound disrupts several biochemical pathways involved in allergic responses:

- Mast Cell Stabilization : It prevents degranulation of mast cells triggered by allergens.

- Inhibition of Pro-inflammatory Mediators : The compound reduces the release of cytokines like IL-8 from eosinophils, which are often elevated in atopic conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates low systemic absorption following topical application. This characteristic is beneficial for minimizing systemic side effects while providing localized action in treating ocular allergies.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Treatment of Allergic Conjunctivitis :

- Combination Therapy Studies :

Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

141342-69-0 |

|---|---|

Molekularformel |

C16H14ClN3O |

Molekulargewicht |

299.75 g/mol |

IUPAC-Name |

3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one;hydrochloride |

InChI |

InChI=1S/C16H13N3O.ClH/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16;/h1-8,14H,9H2,(H2,17,18);1H |

InChI-Schlüssel |

VJODZVLWBJGRAS-UHFFFAOYSA-N |

SMILES |

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N |

Kanonische SMILES |

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N.Cl |

Synonyme |

3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one Hydrochloride; _x000B_WAL 1725CL; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.